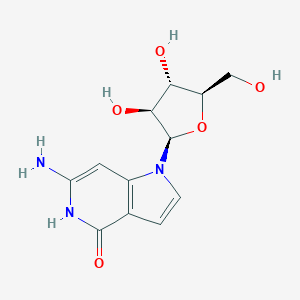
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one is a nucleoside analog that has been extensively studied for its potential applications in cancer treatment. It was first synthesized in 1987 and since then, it has been the subject of numerous scientific studies.
Mechanism Of Action
The mechanism of action of 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one involves the inhibition of DNA synthesis in cancer cells. It is incorporated into the DNA of cancer cells and disrupts the normal replication process, leading to cell death.
Biochemical And Physiological Effects
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one has been shown to have low toxicity in normal cells and tissues. However, it can cause some side effects such as nausea, vomiting, and bone marrow suppression.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, its low solubility in water can limit its use in some experiments.
Future Directions
There are several future directions for research on 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of research is the investigation of its potential use in combination with other anticancer drugs. Additionally, more studies are needed to fully understand its mechanism of action and to identify any potential long-term side effects.
Synthesis Methods
The synthesis of 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one involves the reaction of arabinose with 4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-6-one in the presence of a catalyst such as trifluoroacetic acid. The resulting compound is then treated with ammonia to obtain the final product.
Scientific Research Applications
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other anticancer drugs when used in combination.
properties
CAS RN |
110914-71-1 |
|---|---|
Product Name |
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one |
Molecular Formula |
C12H15N3O5 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
6-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C12H15N3O5/c13-8-3-6-5(11(19)14-8)1-2-15(6)12-10(18)9(17)7(4-16)20-12/h1-3,7,9-10,12,16-18H,4H2,(H3,13,14,19)/t7-,9-,10+,12-/m1/s1 |
InChI Key |
PJIVWELLFATDEN-ZIYJGFGOSA-N |
Isomeric SMILES |
C1=CN(C2=C1C(=O)NC(=C2)N)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=O)NC(=C2)N)C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C1=CN(C2=C1C(=O)NC(=C2)N)C3C(C(C(O3)CO)O)O |
Other CAS RN |
110914-71-1 |
synonyms |
6-AAPP 6-amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
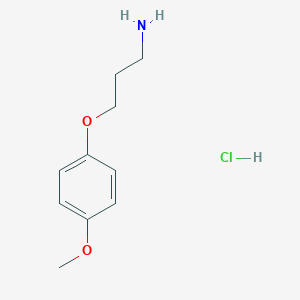


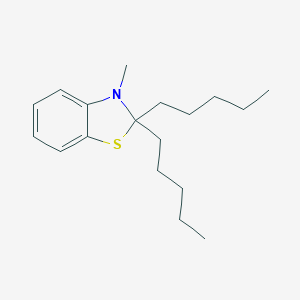
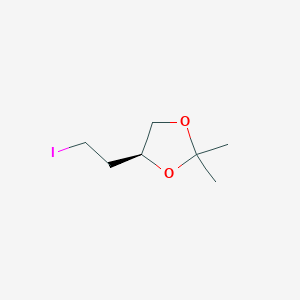


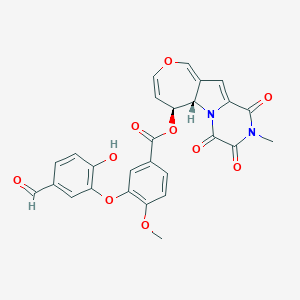
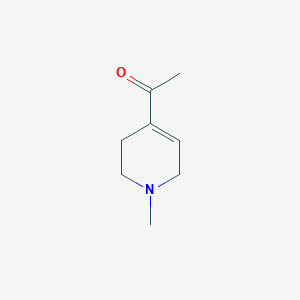
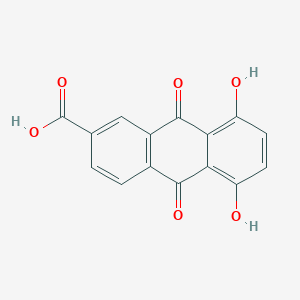
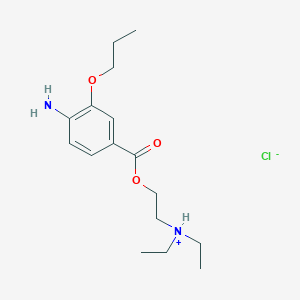
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
